新橙皮苷

描述

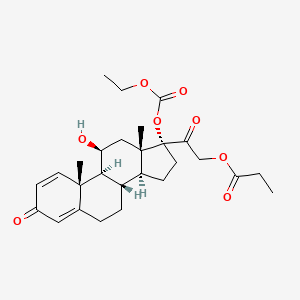

Neohesperidin is a flavanone glycoside found in citrus fruits. It is the 7-O-neohesperidose derivative of hesperetin, which in turn is the 4’-methoxy derivative of eriodictyol . Neohesperidin dihydrochalcone (NHD) is a chalcone derivative of Neohesperidin used as an artificial sweetener .

Synthesis Analysis

Neohesperidin’s biosynthetic pathways involve major reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . There are also studies on the synthesis of hydrophobic Propionyl Neohesperidin Ester using an immobilized enzyme .Molecular Structure Analysis

The molecular structure of Neohesperidin has been determined by single-crystal X-ray analysis . The carbon atoms in the chemical structure of Neohesperidin are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .Chemical Reactions Analysis

Neohesperidin has been used in a study to assess the composition of shiikuwasha peels of different cultivation lines . It has also been used in a study to investigate the protective effects of an extract from Citrus bergamia against inflammatory injury .Physical and Chemical Properties Analysis

Neohesperidin complexation significantly affected starch gelatinization temperatures and reduced its enthalpy value (ΔH). The addition of Neohesperidin increased the viscosity and thickening of taro starch, facilitating shearing and thinning .科学研究应用

骨骼健康和骨质疏松症管理

新橙皮苷已被研究用于其在控制骨骼疾病(如骨质疏松症)方面的潜力。 它具有抗炎和抗氧化特性,可能有助于骨骼健康 .

抗炎和抗氧化活性

该化合物表现出显着的抗炎和抗氧化活性。 这些特性有助于预防和管理炎症性疾病 .

神经保护作用

研究表明新橙皮苷具有神经保护作用,这对于治疗神经退行性疾病可能很有价值 .

心脏保护特性

新橙皮苷可能提供心脏保护益处,可能有助于预防和治疗心脏相关疾病 .

抗糖尿病潜力

研究表明新橙皮苷可能通过其对葡萄糖代谢和胰岛素敏感性的影响在糖尿病管理中发挥作用 .

保肝作用

有证据表明新橙皮苷具有保肝作用,可用于支持肝脏健康和治疗肝脏疾病 .

抗癌活性

新橙皮苷在癌症研究中显示出潜力,研究表明它可能具有抗癌作用,可用于癌症治疗 .

膳食甜味剂

作为膳食甜味剂,新橙皮苷二氢查耳酮(衍生物)以其甜味特性而闻名,其甜度是糖的数倍,但没有相应的热量 .

这项分析突出了新橙皮苷在各个科学研究领域的多种有希望的应用。 需要进一步的体外、体内和临床研究来充分了解和利用其治疗功效 .

作用机制

Neohesperidin, also known as Hesperetin-7-neohesperidoside, Hesperetin 7-O-neohesperidoside, or OA5C88H3L0, is a citrus flavonoid with inherent potent pharmacological properties . This article will delve into the mechanism of action of Neohesperidin, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Neohesperidin primarily targets the Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB signaling pathways . These pathways play crucial roles in various biological processes, including inflammation, oxidative stress response, and cellular growth and differentiation .

Mode of Action

Neohesperidin interacts with its targets by modulating these signaling pathways, thereby ameliorating various diseases . For instance, it can inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses .

Biochemical Pathways

Neohesperidin affects several biochemical pathways. It is involved in the metabolism of hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These metabolic reactions contribute to the compound’s pharmacological effects .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Neohesperidin significantly impact its bioavailability . It undergoes hydrolysis and phase II reactions of glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These metabolic reactions are crucial for the compound’s absorption and distribution in the body .

Result of Action

Neohesperidin exhibits various pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective activities . It has been extensively researched for its cardioprotective, gastroprotective, and hepatoprotective effects . These effects are a result of the compound’s interaction with its targets and modulation of the associated signaling pathways .

Action Environment

The action, efficacy, and stability of Neohesperidin can be influenced by environmental factors. For instance, its absorption can be affected by the presence of sugar moieties in the glycosides . Moreover, its oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .

未来方向

生化分析

Biochemical Properties

Neohesperidin interacts with various enzymes, proteins, and other biomolecules. It undergoes major metabolic reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These interactions and metabolic reactions play a crucial role in its biochemical properties.

Cellular Effects

Neohesperidin has shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit proliferation and induce apoptosis in certain cell types . It also exerts a protective effect against gastritis and gastric lesions . Furthermore, it has been observed to have anti-inflammatory, hepatoprotective, and neuroprotective activities in various in vitro models of diseases .

Molecular Mechanism

Neohesperidin exerts its effects at the molecular level through various mechanisms. Predominant signaling pathways modulated by Neohesperidin for ameliorating various diseases both in in vitro and in vivo studies include Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB . It also involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Neohesperidin is involved in various metabolic pathways. Major reactions involved in the metabolism of Neohesperidin include hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation .

Transport and Distribution

属性

| { "Design of the Synthesis Pathway": "Neohesperidin can be synthesized through a multi-step process involving several reactions. The key steps include the condensation of phloroglucinol with benzaldehyde, followed by a series of reactions involving the addition of various reagents to form the final product.", "Starting Materials": ["Phloroglucinol", "Benzaldehyde", "Acetone", "Hydrogen chloride", "Sodium hydroxide", "Methanol", "Ethanol", "Water"], "Reaction": [ "Step 1: Condensation of phloroglucinol with benzaldehyde in the presence of acetone to form 2-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-1,3,4-triketone", "Step 2: Treatment of the product from step 1 with hydrogen chloride to form 2-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-1,3-cyclohexanedione", "Step 3: Addition of sodium hydroxide to the product from step 2 to form 2-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)cyclohexanone", "Step 4: Treatment of the product from step 3 with methanol and hydrogen chloride to form 7-((2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one", "Step 5: Purification of the final product using ethanol and water to obtain neohesperidin" ] } | |

CAS 编号 |

13241-33-3 |

分子式 |

C28H34O15 |

分子量 |

610.6 g/mol |

IUPAC 名称 |

7-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28?/m0/s1 |

InChI 键 |

ARGKVCXINMKCAZ-VJROLDEYSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |

外观 |

Solid powder |

熔点 |

244 °C |

| 13241-33-3 | |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Neohesperidin; Hesperetin 7-Neohesperidoside; NSC 31048; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-Dimethyl-11-oxoisochromeno[4,3-g]chromene-9-carboxylic acid](/img/structure/B1678091.png)

![2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B1678106.png)